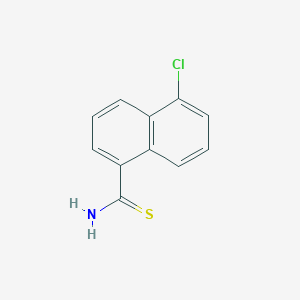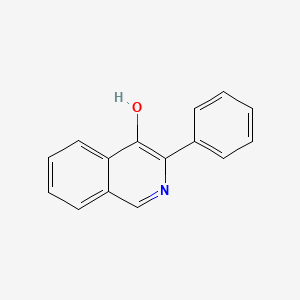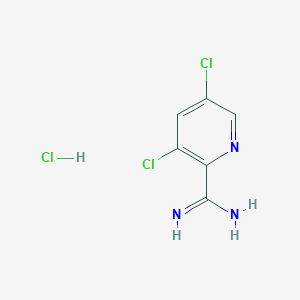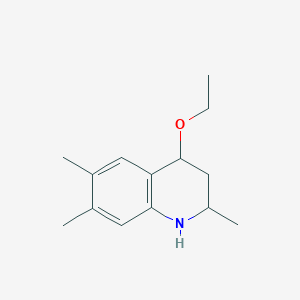
5-Chloronaphthalene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloronaphthalene-1-carbothioamide is an organic compound with the molecular formula C11H8ClNS and a molecular weight of 221.71 g/mol . It is a derivative of naphthalene, where a chlorine atom is substituted at the 5th position and a carbothioamide group is attached to the 1st position. This compound is primarily used in research and has various applications in chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloronaphthalene-1-carbothioamide typically involves the reaction of 5-chloronaphthalene with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloronaphthalene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms .
Applications De Recherche Scientifique
5-Chloronaphthalene-1-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study various biological processes.
Medicine: Research into its potential therapeutic applications, including its use as a precursor in drug synthesis, is ongoing.
Industry: It is used in the development of new materials and in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Chloronaphthalene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloronaphthalene: A similar compound with a chlorine atom substituted at the 1st position instead of the 5th position.
Naphthalene-1-carbothioamide: A compound with a carbothioamide group attached to the 1st position but without the chlorine substitution.
5-Bromonaphthalene-1-carbothioamide: A compound with a bromine atom substituted at the 5th position instead of chlorine.
Uniqueness
5-Chloronaphthalene-1-carbothioamide is unique due to the specific positioning of the chlorine atom and the carbothioamide group, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain research and industrial applications .
Propriétés
Formule moléculaire |
C11H8ClNS |
|---|---|
Poids moléculaire |
221.71 g/mol |
Nom IUPAC |
5-chloronaphthalene-1-carbothioamide |
InChI |
InChI=1S/C11H8ClNS/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14) |
Clé InChI |
NNUIWQWAOTUXMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B11884341.png)



![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)



![8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11884387.png)




